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Abstract

This technical guide delineates the metabolic fate of Entrectinib-d4 when incubated with
human liver microsomes. Entrectinib, a potent inhibitor of tyrosine kinases, is primarily
metabolized by cytochrome P450 3A4 (CYP3A4). This guide synthesizes available data on the
metabolism of Entrectinib, providing a strong inferential basis for the metabolic profile of its
deuterated analogue, Entrectinib-d4. While direct experimental data on Entrectinib-d4
metabolism in liver microsomes is not extensively available in published literature, the location
of the deuterium atoms on the oxane ring—distant from the primary site of metabolism—
suggests a metabolic profile analogous to the parent compound. This document provides a
detailed overview of the expected metabolic pathways, relevant enzymatic processes, and
guantitative data derived from studies on Entrectinib. Furthermore, it outlines the experimental
protocols for conducting in-vitro metabolism studies and presents signaling pathway diagrams
to illustrate the metabolic processes.

Introduction
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Entrectinib is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK),
ROS1, and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy and safety are influenced by its
metabolic profile. The deuterated form, Entrectinib-d4, is utilized in pharmacokinetic studies to
differentiate it from the non-deuterated drug.[3] Understanding its metabolic stability and
pathways in the liver is crucial for drug development and for predicting potential drug-drug
interactions.

Based on the IUPAC name, N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-
methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide, the deuterium atoms
in Entrectinib-d4 are located on the oxane ring.[3] The primary metabolic pathway for
Entrectinib is the N-demethylation of the piperazine ring to form the active metabolite M5.[4]
Since the deuteration is not at a site of metabolic cleavage, a significant kinetic isotope effect is
not anticipated for the major metabolic pathway. Therefore, the metabolic fate of Entrectinib-
d4 is expected to closely mirror that of Entrectinib.

Primary Metabolic Pathway in Liver Microsomes

In human liver microsomes, Entrectinib undergoes oxidative metabolism primarily mediated by
CYP3A4. The main biotransformation is N-demethylation at the piperazine moiety, resulting in
the formation of its major active metabolite, M5.
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Caption: Primary metabolic pathway of Entrectinib-d4 in human liver microsomes.

Quantitative Analysis of Entrectinib Metabolism

The following tables summarize quantitative data from in-vitro studies of Entrectinib metabolism
in human liver microsomes and hepatocytes. This data provides an expected baseline for the
metabolism of Entrectinib-d4.

Table 1: Metabolic Turnover of Entrectinib in Human Liver Preparations

Primary
. . . Parent Metabolite
Biological Incubation
. . Compound (M5) Formed Reference
System Time (min)

Remaining (%) (% of total
radioactivity)

Pooled Human

Liver 60 a7 28

Microsomes

Human 12 (of total drug-
120 71 ,

Hepatocytes related material)

Table 2: Contribution of CYP Enzymes to Entrectinib Metabolism

Contribution to M5
CYP Enzyme . Reference
formation

CYP3A4 Major contributor

Minor or no significant
Other CYPs o
contribution

Experimental Protocols
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This section details a representative protocol for assessing the metabolic stability of a
compound like Entrectinib-d4 in human liver microsomes.

Materials and Reagents

e Entrectinib-d4
e Pooled human liver microsomes (from a reputable supplier)

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

¢ Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
» Acetonitrile (for quenching the reaction and protein precipitation)

« Internal standard (for analytical quantification)

Control compounds (e.g., a high-clearance and a low-clearance compound)

Incubation Procedure

» Preparation: Prepare a stock solution of Entrectinib-d4 in a suitable organic solvent (e.g.,
DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 uM).

e Pre-incubation: In a microcentrifuge tube, combine the human liver microsomes (final protein
concentration typically 0.5-1.0 mg/mL) and the Entrectinib-d4 solution in phosphate buffer.
Pre-incubate the mixture at 37°C for a few minutes.

e Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH
regenerating system.

o Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the
reaction mixture.

e Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold
acetonitrile with the internal standard.
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o Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the
precipitated proteins.

o Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

Metabolic Stability Assay Workflow

Pre-incubate Microsomes Initiate Reaction with Collect Samples Quench Reaction Centrifuge to Analyze Supernatant
and Entrectinib-d4 at 37°C NADPH System at Time Points with Acetonitrile Precipitate Protein by LC-MS/MS

Click to download full resolution via product page

Caption: Experimental workflow for a metabolic stability assay in liver microsomes.

LC-MS/MS Analysis

e Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
tandem mass spectrometer (MS/MS).

o Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient
elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1%
formic acid.

o Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray
ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify the
parent compound (Entrectinib-d4) and its expected primary metabolite (M5-d4). Specific
precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Conclusion

The metabolic fate of Entrectinib-d4 in human liver microsomes is predicted to be dominated
by CYP3A4-mediated N-demethylation to form the active metabolite M5, mirroring the
metabolism of non-deuterated Entrectinib. The deuteration on the oxane ring is unlikely to alter
this primary metabolic pathway. The provided experimental protocols and compiled quantitative
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data for Entrectinib serve as a robust framework for designing and interpreting future in-vitro
metabolism studies of Entrectinib-d4. Such studies are essential for a comprehensive
understanding of its pharmacokinetic profile and for guiding its development and clinical
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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